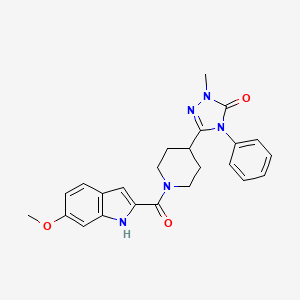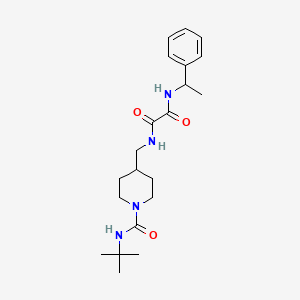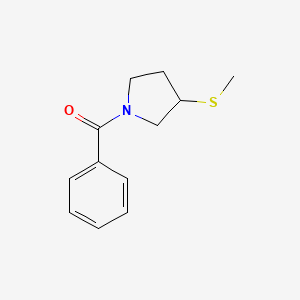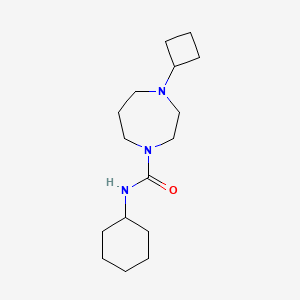
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea, commonly known as DMU-212, is a novel compound that has been extensively studied for its potential therapeutic applications. DMU-212 is a urea derivative that exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches : Research has demonstrated methods for synthesizing compounds structurally related to "1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea", highlighting the versatility of pyrimidines in chemical synthesis. For instance, the synthesis of 4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one showcases the reactivity of dimethylamino-pyrimidinyl derivatives under certain conditions, achieving yields up to 78.5% (Peng Qiu-jin, 2010).
Conformational and Tautomeric Studies : Studies on compounds similar to the target molecule have revealed insights into conformational equilibria and tautomerism. For example, research on Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine demonstrated the impact of triple hydrogen bonding on the tautomeric shifts within the pyrimidine portion, offering potential applications in molecular sensing and supramolecular chemistry (Adam Kwiatkowski, E. Kolehmainen, & B. Ośmiałowski, 2019).
Quantitative Analysis in Pharmacology : The analytical quantification of similar compounds in biological matrices like human plasma and urine supports their study in clinical pharmacology. A method developed for N-[4-(5-bromo-2-pyrimidinyloxy)-3-methylphenyl]-N'-(2-dimethylamino-benzoyl)urea and its metabolites demonstrates the compound's pharmacokinetic properties can be accurately assessed (M. Rudek et al., 2005).
Potential Applications in Material Science
- Supramolecular Chemistry : Research on 2-Ureido-4[1H]-pyrimidinone quadruple hydrogen-bonded assemblies, containing dimethylamino-phenyl moieties, highlights the sensitivity of these structures to ions like fluoride and lead. Such sensitivity could be exploited in the development of novel materials for sensing applications (Maosheng Yu et al., 2011).
Biocatalysis and Green Chemistry
- Green Synthesis : The utilization of D-xylonic acid as both a solvent and an effective biocatalyst for synthesizing derivatives of dihydropyrimidinones demonstrates the compound's role in promoting environmentally friendly chemical reactions. This research underscores the importance of green chemistry principles in the synthesis of pyrimidine derivatives and potentially related compounds (Jiliang Ma et al., 2016).
properties
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-11-9-12(23-4)5-6-13(11)19-16(22)18-10-14-17-8-7-15(20-14)21(2)3/h5-9H,10H2,1-4H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNGNWNTSGSKFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC=CC(=N2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)


![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)





![3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358874.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/no-structure.png)
![N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2358879.png)
